3-Methoxyanthranilate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

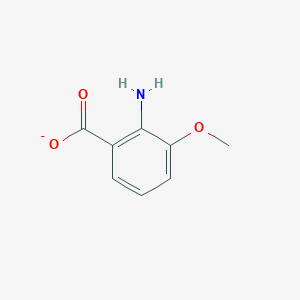

3-methoxyanthranilate is an aminobenzoate that results from the removal of a proton from the carboxylic acid group of 3-methoxyanthranilic acid. It has a role as a mammalian metabolite. It derives from an anthranilate. It is a conjugate base of a 3-methoxyanthranilic acid.

Aplicaciones Científicas De Investigación

Flavoring Agent

Food Industry Applications

- Flavoring and Fragrance : Methyl anthranilate is widely recognized for its characteristic grape aroma, making it a popular additive in food products such as candies, chewing gum, and soft drinks. Its use enhances the sensory properties of these products, contributing to consumer appeal .

Antifungal Properties

Agricultural Applications

- Fungal Inhibition : Research indicates that methyl anthranilate exhibits significant antifungal activity against various pathogens affecting crops. For instance, it has been shown to completely inhibit the growth of Botrytis cinerea and Phytophthora cactorum at concentrations as low as 1 mM. At higher concentrations (5 mM), it completely halts fungal growth .

| Fungus | Concentration (mM) | Effect |

|---|---|---|

| Botrytis cinerea | 1 | Significant inhibition |

| Phytophthora cactorum | 1 | Complete growth cessation |

| Colletotrichum gloeosporioides | 5 | Complete growth cessation |

Quorum Sensing Inhibition

Microbial Applications

- Anti-Biofilm Agent : Methyl anthranilate has been identified as an effective quorum sensing inhibitor in Aeromonas sobria, a pathogen in aquaculture. At sub-Minimum Inhibitory Concentrations (subMICs), it significantly reduces biofilm formation and virulence factors such as motility and protease activity. This property suggests its potential for improving food safety by controlling pathogenic biofilms .

Pest Repellent

Agricultural Control

- Insect Repellency : Methyl anthranilate has shown repellent effects against pests like western corn rootworm larvae. Its application in push-pull strategies can enhance pest management while minimizing chemical pesticide use .

Therapeutic Potential

Medical Research

- Cytotoxicity Studies : Preliminary studies suggest that methyl anthranilate may have cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy. Further research is needed to fully understand its mechanisms and efficacy in clinical settings .

Case Study 1: Antifungal Efficacy

A study demonstrated that treating strawberries with methyl anthranilate vapors reduced post-harvest fungal infestations significantly compared to untreated controls. The treated strawberries exhibited extended shelf life and reduced spoilage rates, highlighting the compound's practical agricultural benefits .

Case Study 2: Quorum Sensing Inhibition

In a controlled laboratory setting, methyl anthranilate was applied to cultures of Aeromonas sobria. Results indicated a reduction in biofilm formation by over 50% at specific concentrations, showcasing its potential as a natural antimicrobial agent in aquaculture environments .

Propiedades

Fórmula molecular |

C8H8NO3- |

|---|---|

Peso molecular |

166.15 g/mol |

Nombre IUPAC |

2-amino-3-methoxybenzoate |

InChI |

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/p-1 |

Clave InChI |

SXOPCLUOUFQBJV-UHFFFAOYSA-M |

SMILES |

COC1=CC=CC(=C1N)C(=O)[O-] |

SMILES canónico |

COC1=CC=CC(=C1N)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.